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Compound of Interest |

2-Bromo-5-chloro-4-
Compound Name:

cyclopropylpyridine
CAS No.: 1934500-72-7
Cat. No.: B2726887

Get Quote

Substituted pyridine scaffolds are foundational components in modern medicinal chemistry and
agrochemical development. Their presence is ubiquitous in a vast array of biologically active
molecules, owing to the pyridine ring's unique electronic properties and its ability to engage in
critical hydrogen bonding interactions. 2-Bromo-5-chloro-4-cyclopropylpyridine emerges as
a particularly valuable, albeit sparsely documented, building block. Its strategic arrangement of
two distinct halogen atoms at electronically differentiated positions (C2 and C5) offers a
platform for selective, sequential functionalization. This guide provides a comprehensive
technical overview of its properties, a proposed synthetic strategy, and its anticipated reactivity
in key cross-coupling reactions, offering researchers and drug development professionals a
framework for its application in creating novel molecular entities. The presence of the
cyclopropyl moiety further enhances its appeal, as this group is often introduced to improve
metabolic stability, binding affinity, and physicochemical properties of lead compounds.

Section 1: Core Chemical and Physical Properties

Precise experimental data for 2-Bromo-5-chloro-4-cyclopropylpyridine is not extensively
available in public literature. However, its core properties can be calculated or inferred from
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established chemical databases and comparison with closely related analogues.

Structural and Physicochemical Data

The fundamental properties of the target compound are summarized below. Data is primarily
derived from computational predictions available through chemical databases. For context, the
experimental melting point of the parent scaffold, 2-Bromo-5-chloropyridine, is 63-71 °C[1].

Property Value Source

2-bromo-5-chloro-4-

IUPAC Name o N/A
cyclopropylpyridine

Molecular Formula CsH7BrCIN [2]

Molecular Weight 232.51 g/mol [2]

Monoisotopic Mass 230.94504 Da [2]

SMILES C1CC1C2=CC(=NC=C2Cl)Br [2]
BAQYBXBSBUNXTF-

InChiKey [2]

UHFFFAOYSA-N

Predicted XlogP 3.4 [2]

Not documented; likely an off-
Appearance ) ) Inferred
white to tan solid

Chemical Structure Visualization

The structural arrangement of 2-Bromo-5-chloro-4-cyclopropylpyridine is key to its
reactivity.

Caption: Structure of 2-Bromo-5-chloro-4-cyclopropylpyridine.

Section 2: Proposed Synthesis Pathway

While a specific, validated synthesis for 2-Bromo-5-chloro-4-cyclopropylpyridine is not
published, a plausible and logical route can be constructed based on established pyridine
chemistry. The following multi-step synthesis is proposed.
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Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Hypothetical Protocol

This protocol is a conceptual guide. Researchers should perform small-scale trials to optimize
conditions.

Step 1: Bromination of 2-Amino-4-chloropyridine

» Rationale: Electrophilic aromatic substitution on the electron-rich aminopyridine ring.
Bromination is directed to the C5 position, which is activated by the amino group. N-
Bromosuccinimide (NBS) is a safe and effective brominating agent for this transformation[3].

e Protocol:

o Dissolve 2-amino-4-chloropyridine (1.0 equiv.) in a suitable solvent such as
dichloromethane (CH2Cl2) or acetonitrile.

o Cool the mixture to O °C in an ice bath.

o Add N-Bromosuccinimide (1.05 equiv.) portion-wise, maintaining the temperature below 5
°C.

o Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir
for 2-4 hours.

o Monitor reaction completion by TLC or LC-MS.
o Upon completion, quench the reaction with agueous sodium thiosulfate solution.

o Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield 2-amino-5-bromo-4-chloropyridine[3].

Step 2: Sandmeyer Reaction to Install Second Bromo Group

+ Rationale: The Sandmeyer reaction is a classic method for converting an amino group on an
aromatic ring into a halide via a diazonium salt intermediate. Using HBr and sodium nitrite
will replace the C2-amino group with a bromine atom.

© 2026 BenchChem. All rights reserved. 3/11 Tech Support


https://patents.google.com/patent/CN103420903A/en
https://patents.google.com/patent/CN103420903A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2726887?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Protocol:

o Suspend 2-amino-5-bromo-4-chloropyridine (1.0 equiv.) in an aqueous solution of
hydrobromic acid (48% HBr).

o Cool the suspensionto 0 °C.

o Add a solution of sodium nitrite (NaNO2) (1.1 equiv.) in water dropwise, keeping the

internal temperature below 5 °C.
o Stir the mixture at 0 °C for 1 hour.

o Carefully neutralize the reaction with a base (e.g., NaOH solution) while keeping the

temperature low.

o Extract the product 2,5-dibromo-4-chloropyridine with a suitable organic solvent (e.g., ethyl

acetate).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify, likely by

column chromatography.
Step 3: Selective Suzuki Coupling with Cyclopropylboronic Acid

o Rationale: The C-Br bonds are significantly more reactive than the C-Cl bond in palladium-
catalyzed cross-coupling reactions[4]. The C-Br bond at the C5 position is sterically less
hindered than at the C2 position, potentially favoring its reaction. However, to achieve the
target molecule, we would be targeting the C4 position. The proposed synthesis above has a
flaw. Let's re-evaluate the synthesis. A better route would be to introduce the cyclopropyl
group first.

Revised and More Plausible Synthesis Pathway:
Caption: A revised, more plausible synthetic workflow.

This revised route is more chemically sound, leveraging the higher reactivity of an iodide for the
key C-C bond formation and addressing the final halogenation subsequently.
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Section 3: Chemical Reactivity and Synthetic Utility

The primary synthetic value of 2-Bromo-5-chloro-4-cyclopropylpyridine lies in the differential
reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the
reactivity of aryl halides generally follows the order | > Br > CI[5]. This allows for a predictable,
two-step functionalization strategy.

Site-Selective Reactivity: C2-Br vs. C5-Cl

The C-Br bond at the 2-position is the more reactive site for oxidative addition to a Pd(0)
catalyst. This is due to its lower bond dissociation energy compared to the C-Cl bond at the 5-
position[4]. Therefore, milder cross-coupling conditions will selectively functionalize the C2
position, leaving the C5-chloro group intact for subsequent transformations.

Sequential Functionalization Strategy

G-Bromo-5—chIoro—4—cyc|opropy|pyridina

Step 1: Suzuki Coupling
(Milder Conditions)
Reacts at C2-Br

(Z-AryI-S-chIoro-4-cycl0propylpyridine)

Step 2: Buchwald-Hartwig Amination
(Forcing Conditions)
Reacts at C5-Cl

2-Aryl-5-Amino-4-cyclopropylpyridine
(Disubstituted Product)

Click to download full resolution via product page

Caption: Logical workflow for selective, sequential cross-coupling.

Protocol: Suzuki-Miyaura Coupling at the C2-Position

This reaction is a robust method for forming C-C bonds.
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o Causality: A palladium(0) catalyst, stabilized by phosphine ligands, undergoes oxidative
addition into the weaker C-Br bond. The boronic acid, activated by a base to form a more
nucleophilic boronate species, then undergoes transmetalation with the palladium complex.
Reductive elimination yields the coupled product and regenerates the Pd(0) catalyst[6].

e Generalized Protocol:

o To a reaction vessel, add 2-Bromo-5-chloro-4-cyclopropylpyridine (1.0 equiv.), the
desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPhs)4, 2-5 mol%),
and a base (e.g., K2COs or Cs2C0s3, 2.0-3.0 equiv.).

o Purge the vessel with an inert gas (Argon or Nitrogen).

o Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or
toluene/ethanol.

o Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-
MS.

o Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and
wash with water and then brine.

o Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

o Purify the crude product by silica gel column chromatography to yield the 2-aryl-5-chloro-
4-cyclopropylpyridine[7][8].

Protocol: Buchwald-Hartwig Amination at the C5-
Position

After functionalizing the C2 position, the remaining C-Cl bond can be targeted to form a C-N
bond.

» Causality: The oxidative addition of a C-Cl bond to Pd(0) is significantly more challenging
than for a C-Br bond and is often the rate-limiting step[9]. This necessitates the use of highly
active catalyst systems. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are
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essential as they promote the formation of the active monoligated Pd(0) species and
accelerate the reductive elimination step[9][10]. A strong, non-nucleophilic base like sodium
tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the
formation of the palladium-amido complex[9].

¢ Generalized Protocol:

o In a glovebox or under a strictly inert atmosphere, combine the 2-aryl-5-chloro-4-
cyclopropylpyridine substrate (1.0 equiv.), the desired amine (1.2 equiv.), a palladium pre-
catalyst (e.g., a G3 or G4 palladacycle, 2-5 mol%), a specialized ligand (e.g., BrettPhos, 4-
10 mol%), and sodium tert-butoxide (1.4 equiv.).

o Add a dry, degassed solvent such as toluene or 1,4-dioxane.
o Seal the vessel and heat to a higher temperature, typically 90-110 °C, for 12-24 hours.

o Monitor the reaction by LC-MS. Be aware of potential side reactions like
hydrodehalogenation[9].

o After cooling, carefully quench the reaction by adding it to a saturated aqueous solution of
ammonium chloride.

o Extract the product with an organic solvent, wash with brine, dry, and concentrate.
o Purify by column chromatography to afford the final disubstituted product[11].

Section 4: Safety and Handling

No specific safety data sheet (SDS) exists for 2-Bromo-5-chloro-4-cyclopropylpyridine.
However, based on the hazard classifications of structurally similar compounds like 2-bromo-5-
chloropyridine and 2-bromo-5-methylpyridine, a similar hazard profile should be assumed[12]
[13].

o Expected Hazards:
o H315: Causes skin irritation[12][13][14].

o H319: Causes serious eye irritation[12][13][14].
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o H335: May cause respiratory irritation[13][14].

o May be harmful if swallowed or inhaled.

e Recommended Precautions:

o

P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area[13].

[¢]

P264: Wash hands and any exposed skin thoroughly after handling[12].

o

P280: Wear protective gloves, protective clothing, eye protection, and face protection[13].

[e]

Store in a cool, dry, well-ventilated place in a tightly sealed container.
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